Cas no 1401666-92-9 ((S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one)

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one 化学的及び物理的性質
名前と識別子
-
- (S)-2-amino-1-((s)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one
- AM97768
- (S)-2-Amino-1-((S)-3-dimethylaminopiperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
-
- インチ: 1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
- InChIKey: BWGSVXNXQYHDKX-QWRGUYRKSA-N
- SMILES: O=C([C@H](C(C)C)N)N1CCC[C@@H](C1)N(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 240
- トポロジー分子極性表面積: 49.6
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085359-500mg |
S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one |
1401666-92-9 | 500mg |
£755.00 | 2022-03-01 |
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-oneに関する追加情報
Introduction to (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS No. 1401666-92-9)
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS No. 1401666-92-9) is a chiral compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the amino acid derivatives and has garnered attention for its unique structural features and biological activities. The compound's chiral centers and functional groups make it a valuable candidate for various therapeutic applications, particularly in the development of novel drugs targeting neurological disorders and other complex diseases.
The chemical structure of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one consists of an amino group, a dimethylamino-piperidine ring, and a methyl-substituted butanone moiety. These functional groups contribute to the compound's high solubility in both polar and non-polar solvents, which is crucial for its use in various pharmaceutical formulations. The presence of chiral centers at the amino and piperidine positions ensures that the compound can interact specifically with biological targets, enhancing its selectivity and efficacy.
Recent studies have highlighted the potential of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively bind to serotonin receptors, potentially making it a valuable lead for the development of antidepressants and anxiolytics. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in treating central nervous system (CNS) disorders.
In addition to its neurological applications, (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has been investigated for its anti-inflammatory properties. A study published in the European Journal of Pharmacology demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD).
The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves several steps, including the formation of the chiral centers through asymmetric synthesis techniques. One common approach involves the use of chiral catalysts or auxiliaries to ensure high enantiomeric purity. This is crucial for pharmaceutical applications, as enantiomeric purity can significantly affect the compound's biological activity and safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one in various therapeutic settings. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. These findings have paved the way for further clinical development, with phase II trials expected to commence soon.
Beyond its therapeutic applications, (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has also been explored as a tool compound in academic research. Its unique structure makes it an excellent model for studying protein-ligand interactions and receptor binding mechanisms. Researchers at leading institutions have used this compound to gain insights into the molecular basis of various diseases, contributing to the broader understanding of drug action and receptor biology.
In conclusion, (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one (CAS No. 1401666-92-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its biological activities, makes it a valuable candidate for developing novel therapeutics targeting neurological disorders, inflammatory diseases, and other complex conditions. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for new treatment options in these areas.
1401666-92-9 ((S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one) Related Products
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 743444-39-5(N-(4-Chlorophenyl)methyl-2-(ethylamino)acetamide)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)
- 476275-12-4(4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)
- 1806544-77-3(6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine)
- 303-50-4(Norcyclobenzaprine)
- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)




